Cilazapril monohydrate Cilazapril monohydrate Cilazapril monohydrate is a hydrate that is the monohydrate of cilazapril. It is used for the treatment of hypertension and heart failure. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a prodrug. It contains a cilazapril.
Cilazapril Monohydrate is a pyridazine angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, cilazapril is rapidly metabolized in the liver to cilazaprilat; cilazaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. Cilazaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors) used for hypertension. It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat.
Brand Name: Vulcanchem
CAS No.: 92077-78-6
VCID: VC20749115
InChI: InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Molecular Formula: C22H33N3O6
Molecular Weight: 435.5 g/mol

Cilazapril monohydrate

CAS No.: 92077-78-6

VCID: VC20749115

Molecular Formula: C22H33N3O6

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Cilazapril monohydrate - 92077-78-6

Description

Mechanism of Action

Cilazapril monohydrate is a prodrug that, once absorbed, is converted to cilazaprilat, the active metabolite that inhibits ACE . ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Angiotensin II also stimulates aldosterone secretion, which leads to sodium and fluid retention . By inhibiting ACE, cilazaprilat prevents the formation of angiotensin II, leading to a decrease in blood pressure . This inhibition also reduces aldosterone secretion, promoting sodium and fluid loss and potentially causing small increases in serum potassium .

Clinical Efficacy and Safety

Cilazapril has been administered to patients with mild to moderate essential hypertension in clinical research programs . After four weeks of treatment with cilazapril at 1.25-10 mg/day, sitting diastolic blood pressure was reduced by approximately 9 mm Hg from baseline . Total responder rates to cilazapril were typically 50-60%, compared to 30% with a placebo . The addition of hydrochlorothiazide 12.5 mg/day to cilazapril 5.0 mg/day increased the total responder rate from 52% to 71% .

Cilazapril effectively maintains blood pressure control during long-term administration, either alone or in combination with hydrochlorothiazide . Treatment of patients with severe hypertension with cilazapril plus hydrochlorothiazide achieved a total responder rate of 73% . Cilazapril is also an effective, safe, and well-tolerated antihypertensive drug for elderly patients .

Adverse Effects

Adverse events are mostly observed within the first 8-16 weeks of treatment, with headache, dizziness, fatigue, nausea, cough, and chest pain being the most frequent . Non-life-threatening angioedema, facial edema, and mild hypotension occurred in ≤0.2% of patients, and orthostatic hypotension was reported in 2% . Abnormal laboratory test values were rare with cilazapril treatment .

Pharmacokinetics

Following the administration of cilazapril, plasma ACE activity is inhibited by more than 90% within two hours at therapeutic doses . Maximum plasma concentrations of cilazaprilat are reached within two hours after administration of cilazapril . The absolute bioavailability of cilazaprilat after oral administration of cilazapril is 57%, based on urinary recovery data .
Ingestion of food immediately before cilazapril administration reduces the average peak plasma concentration of cilazaprilat by 29%, delays the peak by one hour, and reduces the bioavailability of cilazaprilat by 14% .

CAS No. 92077-78-6
Product Name Cilazapril monohydrate
Molecular Formula C22H33N3O6
Molecular Weight 435.5 g/mol
IUPAC Name (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Standard InChI InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1
Standard InChIKey JQRZBPFGBRIWSN-YOTVLOEGSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Physical Description Solid
Related CAS 88768-40-5 (anhydrous)
Solubility Water (25 ºC) 0.5 g/100 mL
1.06e+00 g/L
Synonyms Cilazapril
Cilazapril Anhydrous
Cilazapril Hydrate
Cilazapril Monohydrate
Cilazapril Monohydrobromide
Cilazapril, (S*)-Isomer
Cilazapril, Anhydrous
Inhibace
Ro 31 2848
Ro 31-2848
Ro 312848
Ro-31-2848
Ro312848
PubChem Compound 56329
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator